4-(2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)benzamide
Description
The compound 4-(2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)benzamide is a heterocyclic molecule featuring a 1,2,4-triazol-5-one core substituted with a methyl group at N1 and a phenyl group at C3. The triazolone moiety is linked to a piperidine ring via a methylene bridge, which is further connected to a benzamide group through an acetamido spacer. The compound’s synthesis likely involves multi-step reactions, including cyclization, amidation, and piperidine functionalization, as inferred from analogous triazolone derivatives .
Properties
IUPAC Name |
4-[[2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3/c1-27-23(32)29(19-5-3-2-4-6-19)22(26-27)17-11-13-28(14-12-17)15-20(30)25-18-9-7-16(8-10-18)21(24)31/h2-10,17H,11-15H2,1H3,(H2,24,31)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZJRIRPKZZJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of the compound “4-[[2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetyl]amino]benzamide” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to the 1,2,4-triazole moiety. .
Mode of Action
Given its structural similarity to other 1,2,4-triazole derivatives, it might interact with its targets through hydrogen bonding or hydrophobic interactions. The presence of the 1,2,4-triazole ring, a phenyl group, and a piperidine ring could contribute to its binding affinity and selectivity.
Biochemical Pathways
Other 1,2,4-triazole derivatives have been reported to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. Therefore, it’s plausible that this compound could affect multiple biochemical pathways, depending on its targets.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown and would depend on its specific targets and mode of action. Given the diverse biological activities of other 1,2,4-triazole derivatives, this compound could potentially induce a wide range of effects.
Biological Activity
The compound 4-(2-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)acetamido)benzamide is a derivative of benzamide featuring a triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The following sections detail its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 396.45 g/mol. The structure includes a piperidine ring and a triazole derivative, which are known to enhance pharmacological properties.
Synthesis
The synthesis of the compound typically involves the reaction of 1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazole with piperidine derivatives and subsequent acylation to form the final benzamide structure. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of cell wall synthesis or disruption of nucleic acid synthesis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole-containing compounds. For example, derivatives have demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (T47D) and colon cancer (HCT116). The compound's IC50 values in these assays suggest promising activity that warrants further investigation.
| Cell Line | IC50 Value (µM) |
|---|---|
| T47D (Breast Cancer) | 43.4 |
| HCT116 (Colon Cancer) | 6.2 |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of enzyme activity : Many triazoles act as inhibitors for enzymes involved in DNA synthesis.
- Induction of apoptosis : Certain studies suggest that these compounds may trigger apoptotic pathways in cancer cells.
Case Studies
- Study on Antimicrobial Activity : A study published in MDPI reported that similar triazole derivatives exhibited significant antimicrobial activity against a panel of pathogens, with some showing MIC values lower than standard antibiotics .
- Anticancer Evaluation : Another research article demonstrated that modifications in the triazole structure could enhance cytotoxicity against various cancer cell lines. The study emphasized structure-activity relationships that inform future drug design .
- Pharmacokinetics and Toxicology : Investigations into the pharmacokinetics of related compounds indicate favorable absorption and distribution characteristics, although toxicity profiles remain to be fully elucidated .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- Triazolone Derivatives: The target compound and the analogue from share a 1,2,4-triazol-5-one core. However, the latter’s C4-hydroxybenzylidenamino and N3-ethyl groups increase its acidity (pKa ~9.2 in acetonitrile ), whereas the target’s N1-methyl and C4-phenyl groups likely reduce polarity, enhancing membrane permeability.
- Piperidine vs. Piperazine : The target’s piperidine ring provides rigidity compared to the piperazine in ’s compound, which offers basicity and solubility. Piperidine’s lower basicity may reduce off-target interactions in biological systems.
Crystallographic Analysis
Both the target compound and its analogues likely rely on SHELXL () for crystal structure refinement. SHELX’s robustness in handling small-molecule data ensures accurate determination of bond lengths and angles, critical for confirming the triazolone core’s planarity and substituent orientations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
